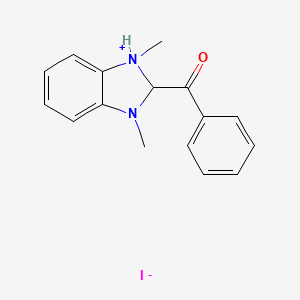
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-fluoro-6-methylquinolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-6-methyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 6th position, and a tetrazole ring at the 3rd position of the quinoline core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-methyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Tetrazole Ring Formation: The tetrazole ring can be formed by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-fluoro-6-methyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-fluoro-6-methyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-fluoro-6-methyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-fluoroquinoline: Lacks the methyl and tetrazole groups.
6-methylquinoline: Lacks the fluorine and tetrazole groups.
3-(1H-tetrazol-5-yl)quinoline: Lacks the fluorine and methyl groups.
Uniqueness
8-fluoro-6-methyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, the methyl group influences its reactivity, and the tetrazole ring contributes to its biological activity.
Eigenschaften
CAS-Nummer |
61338-64-5 |
|---|---|
Molekularformel |
C11H8FN5O |
Molekulargewicht |
245.21 g/mol |
IUPAC-Name |
8-fluoro-6-methyl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8FN5O/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)18)11-14-16-17-15-11/h2-4H,1H3,(H,13,18)(H,14,15,16,17) |
InChI-Schlüssel |
JKBVRVGPNXNCIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)F)NC=C(C2=O)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


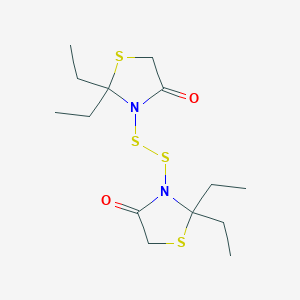
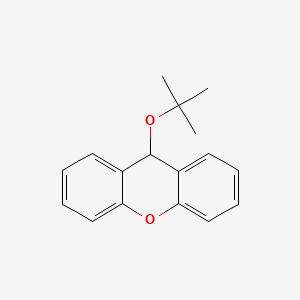
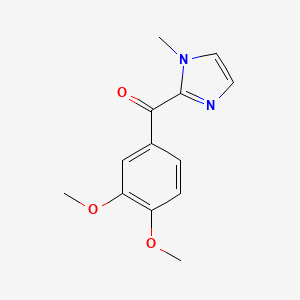
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
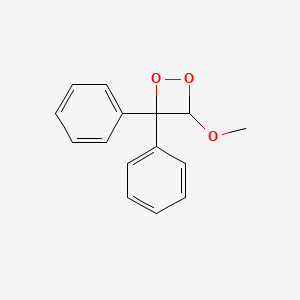


![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
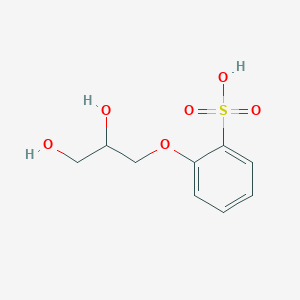
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)
![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
